8-methyl-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione
Description
8-Methyl-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione is a polycyclic heterocyclic compound featuring a pyrazolo-isoquinoline-dione scaffold. This structure combines a pyrazole ring fused with an isoquinoline-dione system, substituted with a methyl group at position 8 and a phenyl group at position 2. Structural characterization of analogous compounds often employs techniques like NMR, IR, and X-ray crystallography, with refinement tools such as SHELX playing a critical role in confirming stereochemistry and bond geometries .
Properties
Molecular Formula |
C17H15N3O2 |
|---|---|
Molecular Weight |
293.32 g/mol |
IUPAC Name |
8-methyl-2-phenyl-3,7,8,9-tetrahydropyrazolo[3,4-c]isoquinoline-1,6-dione |
InChI |
InChI=1S/C17H15N3O2/c1-10-7-12-13(14(21)8-10)9-18-16-15(12)17(22)20(19-16)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,18,19) |
InChI Key |
XBYKPTDFNYHJET-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C3C(=NC=C2C(=O)C1)NN(C3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Formation of the Isoquinoline Moiety
The isoquinoline backbone is typically constructed via cyclocondensation reactions. A common precursor, 7-acetyl-8-aryl-4-cyano-1,6-dimethyl-6-hydroxy-7,8-dihydroisoquinolin-3(2H)-thione, is synthesized by reacting acetylated intermediates with aryl aldehydes under acidic conditions. For example, treatment of (7R,8S)-7-acetyl-8-aryl derivatives with acetyl chloride in glacial acetic acid induces dehydration, yielding the dihydroisoquinoline-thione intermediate. This step is critical for establishing the stereochemistry at C-7 and C-8, which influences subsequent reactivity.
Stepwise Synthesis of 8-Methyl-2-Phenyl Derivatives
Synthesis of Key Intermediates
The preparation begins with the synthesis of (7R,8S)-7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-7,8-dihydroisoquinoline-2(2H)-thione (6a ). This intermediate is generated by heating (7R,8S)-7-acetyl-8-phenyl-4-cyano-1,6-dimethyl-6-hydroxy-7,8-dihydroisoquinolin-3(2H)-thione with acetyl chloride in acetic acid. The reaction proceeds via dehydration, with the acetyl group enhancing electrophilicity at C-3 to facilitate subsequent substitutions.
Table 1: Reaction Conditions for Intermediate 6a
| Parameter | Value |
|---|---|
| Reagent | Acetyl chloride |
| Solvent | Glacial acetic acid |
| Temperature | Reflux (110°C) |
| Time | 2 hours |
| Yield | 85–90% |
Functionalization with N-Aryl-2-Chloroacetamides
Intermediate 6a undergoes nucleophilic substitution with N-aryl-2-chloroacetamides (7a–c ) to install the sulfanyl-carbamoylmethyl side chain. For instance, reacting 6a with N-phenyl-2-chloroacetamide (7a ) in ethanol with sodium acetate yields (7R,8S)-7-acetyl-4-cyano-1,6-dimethyl-8-phenyl-3-(N-phenylcarbamoylmethylsulfanyl)-7,8-dihydroisoquinoline (8a ) in 91% yield. The reaction’s efficiency stems from the thione’s susceptibility to nucleophilic attack at the sulfur atom, followed by displacement of the chloride leaving group.
Table 2: Characterization Data for Compound 8a
| Technique | Data |
|---|---|
| IR (cm⁻¹) | 3256 (N–H), 2215 (C≡N), 1706 (C=O), 1660 (C=O) |
| ¹H NMR (DMSO-d6) | δ 9.46 (s, NH), 7.45–7.47 (d, ArH), 4.65 (s, C-8H), 2.49 (s, COCH3) |
| Yield | 91% |
Thorpe–Ziegler Cyclization and Aromatization
The final step involves intramolecular cyclization of 8a–e to form the pyrazole ring. Treatment with sodium methoxide in methanol induces deprotonation at the methylsulfanyl group, prompting nucleophilic attack on the adjacent nitrile. This results in cyclization to form the pyrazole ring, followed by spontaneous aromatization to yield 7-acetyl-1-amino-2-(N-aryl)carbamoyl-5,8-dimethyl-8-phenyl-6,7-thieno[2,3-c]isoquinolines (9a–e ). Adjusting the aryl substituents on the acetamide reagent allows for the incorporation of the 2-phenyl group at the pyrazole’s C-2 position.
Table 3: Cyclization Outcomes for Selected Derivatives
| Compound | R Group | Yield | m.p. (°C) |
|---|---|---|---|
| 9a | Phenyl | 64% | 287–289 |
| 9b | 4-Chlorophenyl | 62% | 290–292 |
| 9e | 4-Tolyl | 68% | 284–286 |
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction kinetics and yields. Ethanol and methanol are preferred for their ability to dissolve both polar intermediates and sodium methoxide. For example, cyclization of 8a in methanol at room temperature achieves 64% yield, whereas elevated temperatures promote side reactions, reducing purity.
Catalytic and Stoichiometric Considerations
Sodium methoxide serves dual roles as a base and nucleophile in Thorpe–Ziegler cyclizations. A slight molar excess (1.1 equivalents) ensures complete deprotonation of the methylsulfanyl group while minimizing ester hydrolysis side reactions.
Analytical Validation of Synthetic Products
Spectroscopic Characterization
¹H NMR and IR spectroscopy are indispensable for verifying intermediate and final product structures. Key diagnostic signals include:
Chromatographic Purity Assessment
Column chromatography on silica gel (eluent: ethyl acetate/hexane, 1:3) achieves >95% purity for final products. HPLC analysis with a C18 column and acetonitrile/water mobile phase further confirms the absence of regioisomeric contaminants.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
8-methyl-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl and pyrazole rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
8-methyl-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-methyl-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations:
Core Heterocycles: The target compound’s pyrazolo-isoquinoline-dione system differs from imidazo-pyridine derivatives (e.g., ) in nitrogen placement and ring saturation, which may influence electronic properties and binding affinity . Compared to sulfur-rich systems like bis-thiadiazolo-pyrazine (), the absence of sulfur atoms in the pyrazolo-isoquinoline-dione likely reduces electrophilicity and alters redox behavior .
Substituent Effects: The 2-phenyl group in the target compound may enhance π-π stacking interactions in biological targets, similar to the 4-nitrophenyl group in ’s imidazo-pyridine derivative .
Physicochemical Properties and Spectral Characterization
- Melting Points : While the target compound’s melting point is unreported, imidazo-pyridine analogs (e.g., 243–245°C) suggest that fused heterocycles with aromatic substituents exhibit high thermal stability .
- Spectral Data: 1H NMR: Aromatic protons in analogous compounds resonate at δ 7.2–8.1 ppm, consistent with the target compound’s phenyl and isoquinoline moieties. IR: Expected C=O stretches (~1700 cm⁻¹) and N–H bends (~3300 cm⁻¹) would distinguish it from sulfur-containing analogs (e.g., S–N stretches at 1350–1450 cm⁻¹) .
Biological Activity
8-Methyl-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione (CAS No. 77779-90-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is with a molecular weight of approximately 295.32 g/mol. Its structure features a complex fused ring system that contributes to its biological activity.
Antitumor Activity
Recent studies have indicated that compounds similar to 8-methyl-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline exhibit notable antitumor properties. For instance:
- In Vitro Studies : A study assessed the antitumor activity of various synthesized compounds against a panel of 11 cancer cell lines. The results demonstrated that certain derivatives exhibited IC50 values as low as 9.4 µM, indicating potent antitumor effects .
The mechanism by which 8-methyl-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in cell proliferation and apoptosis.
Study 1: Synthesis and Evaluation
A comprehensive study focused on synthesizing various pyrazoloquinoline derivatives highlighted the biological evaluation of these compounds. The study revealed that modifications to the pyrazolo[3,4-c]isoquinoline structure could enhance biological activity and selectivity against cancer cells. The findings suggest that structural variations significantly influence pharmacological profiles .
Study 2: Antimicrobial Activity
Another investigation explored the antimicrobial potential of related pyrazolo compounds. These studies demonstrated varying degrees of antimicrobial activity against both Gram-positive and Gram-negative bacteria. Such findings suggest a broader spectrum of biological activity for derivatives of this compound class .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-methyl-2-phenyl-2,3,8,9-tetrahydro-1H-pyrazolo[3,4-c]isoquinoline-1,6(7H)-dione?
- Methodological Answer : Synthesis typically involves condensation reactions between spirocyclic intermediates (e.g., 2-oxa-spiro[3.4]octane-1,3-dione) and substituted amines or benzothiazole derivatives under reflux conditions. For example, reacting with (4-dimethylaminobenzylidene)-(6-R-benzothiazol-2-yl)-amine yields fused pyrazolo-isoquinoline derivatives. Post-synthesis, purification via recrystallization and characterization using melting point analysis, elemental analysis, and spectroscopic techniques (e.g., IR, NMR) is critical .
Q. Which spectroscopic methods are standard for characterizing this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR : To confirm hydrogen/carbon environments and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, sp³ carbons at δ 30–50 ppm) .
- IR Spectroscopy : Identification of functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, NH/OH bands at 3200–3500 cm⁻¹) .
- Mass Spectrometry (HRMS) : For molecular ion validation and fragmentation pattern analysis .
Q. What safety protocols are essential during synthesis or handling?
- Methodological Answer : Adhere to institutional Chemical Hygiene Plans, including 100% compliance with safety exams (e.g., OSHA-compliant assessments), use of PPE (gloves, lab coats), and proper ventilation for volatile reagents. Advanced courses (e.g., CHEM 4206) emphasize risk assessments for reactive intermediates .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound’s synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict transition states and reaction pathways, while virtual screening identifies optimal solvents/catalysts. Tools like ICReDD’s reaction path search algorithms integrate experimental data to refine computational models iteratively, reducing trial-and-error approaches .
Q. What statistical experimental design (DoE) strategies improve synthesis efficiency?
- Methodological Answer : Use factorial designs (e.g., 2^k factorial) to assess interactions between variables (temperature, stoichiometry). Response surface methodology (RSM) quantifies nonlinear effects, enabling minimal experiments for maximum parameter optimization. For example, DoE reduced the number of trials by 40% in similar spirocyclic compound syntheses .
Q. How to resolve contradictions in spectroscopic or analytical data?
- Methodological Answer : Cross-validate using hybrid techniques:
- X-ray crystallography : Resolve ambiguous NMR/IR assignments by determining precise bond lengths/angles .
- Multi-dimensional NMR (e.g., HSQC, HMBC) : Clarify connectivity in complex heterocyclic systems .
- Statistical outlier analysis : Identify experimental anomalies via Grubbs’ test or principal component analysis (PCA) .
Q. What mechanistic insights guide the design of derivatives with enhanced properties?
- Methodological Answer : Mechanistic studies (e.g., kinetic isotope effects, trapping of intermediates) reveal key steps like cyclization or nucleophilic attack. For example, substituents on benzothiazole moieties influence reaction rates in analogous spiro compounds by altering electronic effects .
Q. How to integrate computational and experimental data for scalable reaction design?
- Methodological Answer : Implement feedback loops where experimental results (e.g., yields, selectivity) refine computational models. Machine learning algorithms trained on reaction databases predict viable pathways for novel derivatives, as demonstrated in ICReDD’s workflow for energy-efficient synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
